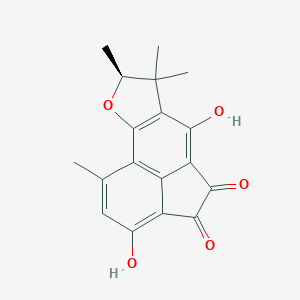
Sclerodione
Descripción general
Descripción
Sclerodione is a metabolite produced by the fungus Gremmeniella abietina, which is known to cause scleroderris canker in pine trees . This compound exhibits antifungal properties and acts as a lipase inhibitor with an inhibitory concentration (IC50) of 1 micromolar . This compound belongs to the class of phenalenone derivatives and has a molecular formula of C18H16O5 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sclerodione can be synthesized through the oxidation of sclerodin using m-chloroperbenzoic acid . The reaction conditions typically involve dissolving sclerodin in dichloromethane and adding an excess of acetic anhydride and trifluoroacetic acid at room temperature . After 12 hours, the reaction mixture is diluted with dichloromethane and washed with water to obtain this compound .
Industrial Production Methods: The fungus is grown in a liquid culture medium containing V-8 juice and glucose, either in still culture or in a stirred and aerated fermentation apparatus .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form scleroderolide and sclerodin.
Reduction: The reduction of this compound has not been extensively studied.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of this compound.
Substitution: Acetic anhydride and trifluoroacetic acid are used for acetylation reactions.
Major Products Formed:
Scleroderolide: Formed through the oxidation of this compound.
Sclerodin: Another product formed through the oxidation of this compound.
Aplicaciones Científicas De Investigación
Sclerodione has several scientific research applications:
Mecanismo De Acción
Sclerodione exerts its effects by inhibiting the activity of lipase and alpha-glucosidase enzymes . The compound binds to these enzymes through hydrogen bonding and π–π interactions, thereby preventing the hydrolysis of substrates . In silico studies have shown that this compound has strong binding affinities to both target enzymes .
Comparación Con Compuestos Similares
Scleroderolide: A yellow pigment produced by the same fungus, structurally similar to sclerodione.
Sclerodin: Another metabolite produced by Gremmeniella abietina, structurally related to this compound.
Sclerodems blue: A blue compound derived from this compound.
Uniqueness: this compound is unique due to its potent lipase inhibitory activity and its role as a metabolite in the pathogenic fungus Gremmeniella abietina . Its strong binding affinities to target enzymes and its antifungal properties make it a valuable compound for scientific research and industrial applications .
Propiedades
IUPAC Name |
(4S)-7,12-dihydroxy-4,5,5,14-tetramethyl-3-oxatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),7,11,13-pentaene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-6-5-8(19)10-11-9(6)17-13(18(3,4)7(2)23-17)14(20)12(11)16(22)15(10)21/h5,7,19-20H,1-4H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLBJUZHBDCHJJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


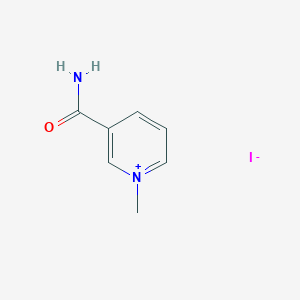
![(2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate](/img/structure/B17400.png)
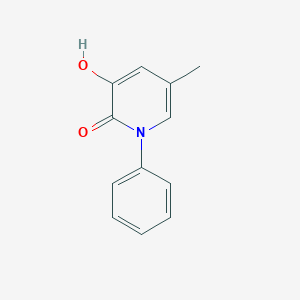
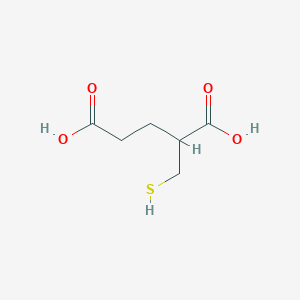
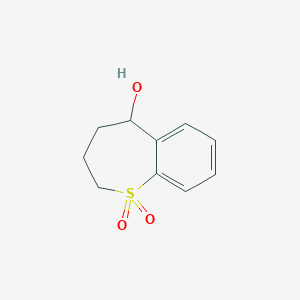
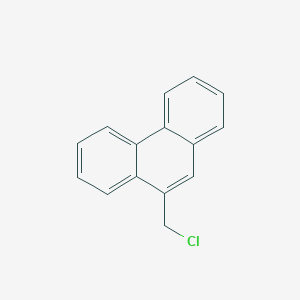
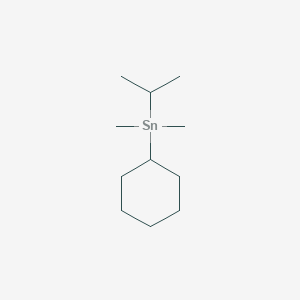
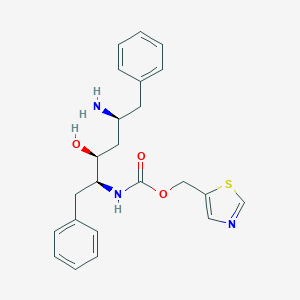
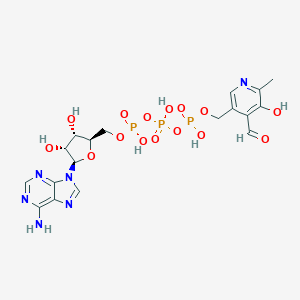
![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)

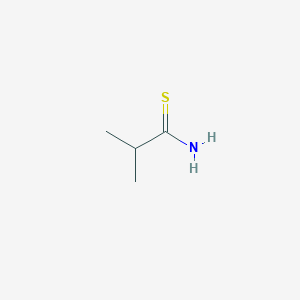
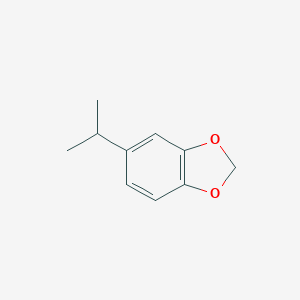
![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)
